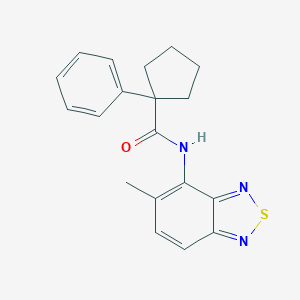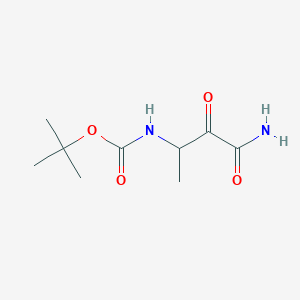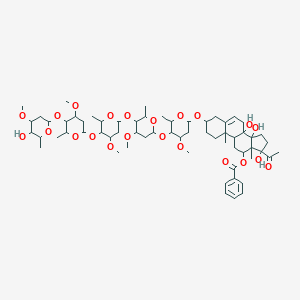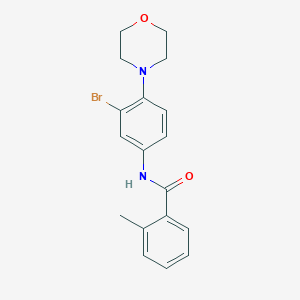![molecular formula C13H17BrN2O2 B235379 N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, also known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid, which has been widely used for the treatment of pain and inflammation. Br-MPA has been shown to possess anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide is not fully understood, but it is believed to act through inhibition of cyclooxygenase-2 (COX-2) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme leads to a reduction in inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
实验室实验的优点和局限性
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has several advantages as a research tool, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its safety and efficacy.
未来方向
There are several potential future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide, including its use as a therapeutic agent for the treatment of pain, inflammation, and cancer. Further investigation is also needed to fully understand its mechanism of action and potential side effects. Additionally, this compound may have potential applications in the treatment of metabolic disorders such as type 2 diabetes. Overall, this compound holds great promise as a therapeutic agent and warrants further investigation.
合成方法
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
科学研究应用
N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation associated with various diseases such as arthritis. This compound has also been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.
属性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC 名称 |
N-(3-bromo-4-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
InChI 键 |
VXRNYVSTXWMVBX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
规范 SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)






![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)